Cas no 63295-08-9 (1,1'-Biphenyl, 4-ethyl-4'-pentyl-)

1,1'-Biphenyl, 4-ethyl-4'-pentyl- structure
63295-08-9 structure
Product Name:1,1'-Biphenyl, 4-ethyl-4'-pentyl-
CAS No:63295-08-9
MF:C19H24
MW:252.393865585327
CID:1649610
PubChem ID:20379671
Update Time:2025-04-21

1,1'-Biphenyl, 4-ethyl-4'-pentyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-ethyl-4'-pentyl-
    • 1-ethyl-4-(4-pentylphenyl)benzene
    • 63295-08-9
    • 4-Ethyl-4'-pentyl-biphenyl
    • 4-ethyl-4'-n-pentylbiphenyl
    • DTXSID90606454
    • 4-ETHYL-4'-PENTYL-1,1'-BIPHENYL
    • Inchi: 1S/C19H24/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h8-15H,3-7H2,1-2H3
    • InChI Key: VBUCQXNPXQTZBQ-UHFFFAOYSA-N
    • SMILES: C(CCC)CC1C=CC(=CC=1)C1C=CC(CC)=CC=1

Computed Properties

  • Exact Mass: 252.18792
  • Monoisotopic Mass: 252.187800766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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